molecular formula C16H14FNO2 B11051978 2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B11051978
M. Wt: 271.29 g/mol
InChI Key: QVZIDXMMIHFUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 4-fluorophenethylamine with salicylaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the fluorophenethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzoxazine derivatives and valuable for targeted applications .

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C16H14FNO2/c17-12-8-5-11(6-9-12)7-10-15-18-16(19)13-3-1-2-4-14(13)20-15/h1-6,8-9,15H,7,10H2,(H,18,19)

InChI Key

QVZIDXMMIHFUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)CCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.